molecular formula C25H20N4O2S B6490581 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one CAS No. 1359197-13-9

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one

Cat. No.: B6490581
CAS No.: 1359197-13-9
M. Wt: 440.5 g/mol
InChI Key: SCKFSAWDSCHJPE-UHFFFAOYSA-N
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Description

4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one is a heterocyclic compound featuring a phthalazinone core substituted with a 1,2,4-oxadiazole ring linked to a 3,4-dimethylphenyl group and a 3-(methylsulfanyl)phenyl moiety. Its molecular formula is C₂₅H₂₀N₄O₂S, with a molecular weight of 440.52 g/mol (calculated). The methylsulfanyl group introduces sulfur-based electronic effects, while the oxadiazole ring contributes to rigidity and hydrogen-bonding capacity .

Properties

IUPAC Name

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylsulfanylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2S/c1-15-11-12-17(13-16(15)2)23-26-24(31-28-23)22-20-9-4-5-10-21(20)25(30)29(27-22)18-7-6-8-19(14-18)32-3/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKFSAWDSCHJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the peroxisome proliferator-activated receptors (PPARδ/β) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, and metabolism.

Mode of Action

While the exact mode of action for this specific compound is not detailed in the available literature, compounds that target PPARs typically bind to the receptor, leading to a conformational change. This change allows the receptor to bind to specific sequences of DNA called PPAR response elements (PPREs). The binding of these receptors to PPREs influences the transcription of various genes, leading to changes in cell function.

Biochemical Pathways

The activation of PPARs influences several biochemical pathways. These include lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis. The specific pathways affected by this compound would depend on the cell type and the presence of coactivators and corepressors.

Result of Action

The activation of PPARs by agonists like this compound can lead to various cellular effects. These effects can include changes in lipid and glucose metabolism, reduced inflammation, and alterations in cell proliferation and differentiation.

Comparison with Similar Compounds

Compound A : 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one

  • Molecular Formula : C₂₅H₂₀N₄O₄
  • Molecular Weight : 440.46 g/mol
  • Substituents: Oxadiazole: 3,4-Dimethoxyphenyl (electron-donating methoxy groups). Phthalazinone: 3-Methylphenyl.
  • Key Properties :
    • Higher polarity due to methoxy groups (logP = 4.799 vs. ~4.5 for the target compound).
    • Increased hydrogen-bond acceptors (8 vs. 6 in the target), enhancing solubility in polar solvents .

Compound B : 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one (CAS 1207014-04-7)

  • Molecular Formula : C₂₃H₁₆N₄O₃
  • Molecular Weight : 396.41 g/mol
  • Substituents: Oxadiazole: 4-Methoxyphenyl. Phthalazinone: Phenyl.
  • Lower logP (estimated ~3.8) due to fewer hydrophobic substituents .

Compound C : Oxadiargyl (3-(2,4-Dichloro-5-(2-propynyloxy)phenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one)

  • Use : Herbicide.
  • Key Differences: Chlorinated phenyl and propynyloxy groups enhance agrochemical activity but reduce biocompatibility. Lacks the phthalazinone core, limiting structural similarity .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound A Compound B
Molecular Weight 440.52 g/mol 440.46 g/mol 396.41 g/mol
logP ~4.5 (estimated) 4.799 ~3.8 (estimated)
Hydrogen Bond Acceptors 6 8 6
Polar Surface Area ~72 Ų (estimated) 72.714 Ų ~70 Ų (estimated)
Key Substituents 3,4-Dimethylphenyl, Methylsulfanyl 3,4-Dimethoxyphenyl, 3-Methylphenyl 4-Methoxyphenyl, Phenyl

Analysis :

  • Lipophilicity: The target compound’s logP (~4.5) is intermediate between Compound A (4.799) and B (~3.8), reflecting a balance between hydrophobic (methyl, methylsulfanyl) and polar (oxadiazole, phthalazinone) groups.
  • Bioavailability : The methylsulfanyl group in the target compound may improve membrane permeability compared to methoxy-substituted analogues (Compound A and B) .
  • Synthetic Accessibility : Compound B’s simpler structure (phenyl instead of methylsulfanylphenyl) likely makes it easier to synthesize than the target compound .

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